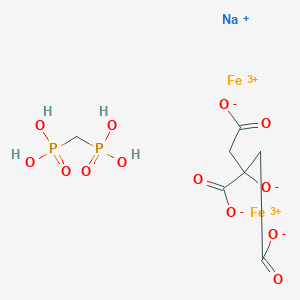

Sodium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate;phosphonomethylphosphonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le citrate de pyrophosphate ferrique est un composé de fer soluble utilisé principalement comme produit de remplacement du fer. Il est particulièrement important pour maintenir les taux d’hémoglobine chez les patients subissant une hémodialyse. Le composé est un sel de fer complexe où l’ion ferrique est fortement complexé par le pyrophosphate et le citrate, ce qui le rend hautement soluble dans l’eau et adapté aux applications pharmaceutiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le citrate de pyrophosphate ferrique peut être synthétisé en faisant réagir le sulfate ferrique avec le citrate de disodium et le pyrophosphate de tétrasodium. La réaction implique généralement la dissolution du sulfate ferrique dans l’eau, suivie de l’ajout goutte à goutte d’une solution contenant du citrate de disodium et du pyrophosphate de tétrasodium. Le pH de la solution est maintenu autour de 6,31 .

Méthodes de production industrielle : En milieu industriel, la préparation consiste à dissoudre le citrate de pyrophosphate ferrique dans de l’eau d’injection, à ajuster le pH à 4,0-5,5 et à agiter à une température de 40 °C à 60 °C. La solution est ensuite décarbonatée, filtrée, stérilisée et emballée .

Analyse Des Réactions Chimiques

Types de réactions : Le citrate de pyrophosphate ferrique subit diverses réactions chimiques, notamment :

Complexation : L’ion ferrique forme des complexes forts avec le pyrophosphate et le citrate, qui stabilisent le composé en solution.

Réactifs et conditions courants :

Réactions d’oxydation : Impliquent généralement des agents oxydants comme le peroxyde d’hydrogène.

Réactions de complexation : Impliquent des réactifs tels que le citrate de disodium et le pyrophosphate de tétrasodium dans des conditions de pH contrôlées.

Principaux produits :

Oxydation : Radicaux libres et lipides oxydés.

Complexation : Complexes stables de citrate de pyrophosphate ferrique.

4. Applications de la recherche scientifique

Le citrate de pyrophosphate ferrique a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et études impliquant des complexes de fer.

Biologie : Étudié pour son rôle dans le métabolisme et le transport du fer au sein des systèmes biologiques.

Médecine : Approuvé pour l’administration parentérale afin de traiter l’anémie ferriprive chez les patients subissant une hémodialyse.

Industrie : Utilisé dans la formulation de suppléments de fer et de thérapies de fer intraveineuses.

Applications De Recherche Scientifique

Ferric pyrophosphate citrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies involving iron complexes.

Biology: Investigated for its role in iron metabolism and transport within biological systems.

Medicine: Approved for parenteral administration to treat iron deficiency anemia in patients undergoing hemodialysis.

Industry: Utilized in the formulation of iron supplements and intravenous iron therapies.

Mécanisme D'action

Le citrate de pyrophosphate ferrique exerce ses effets en délivrant du fer directement à la transferrine, la protéine fixant le fer dans le plasma. Le composé forme un complexe avec la transferrine, permettant un transport efficace du fer vers les cellules précurseurs érythroïdes, où il est incorporé à l’hémoglobine . Ce mécanisme réduit le risque de stress oxydatif et d’inflammation induits par le fer libre .

Composés similaires :

Pyrophosphate ferrique : Un autre produit de remplacement du fer avec des applications similaires mais des propriétés de solubilité et de biodisponibilité différentes.

Citrate ferrique : Utilisé à des fins similaires, mais possède une structure chimique et une pharmacocinétique différentes.

Unicité : Le citrate de pyrophosphate ferrique est unique en raison de sa forte solubilité dans l’eau, de sa nature non colloïdale et de sa capacité à transférer directement le fer à la transferrine sans avoir besoin du traitement par les macrophages. Cela réduit le risque d’anaphylaxie et de stress oxydatif par rapport aux autres formulations de fer intraveineuses .

Comparaison Avec Des Composés Similaires

Ferric Pyrophosphate: Another iron replacement product with similar applications but different solubility and bioavailability properties.

Ferric Citrate: Used for similar purposes but has a different chemical structure and pharmacokinetics.

Uniqueness: Ferric pyrophosphate citrate is unique due to its high water solubility, non-colloidal nature, and ability to directly transfer iron to transferrin without the need for macrophage processing. This reduces the risk of anaphylaxis and oxidative stress compared to other intravenous iron formulations .

Propriétés

Key on ui mechanism of action |

The usage of ferric pyrophosphate is based on the strong complex formation between these two species. Besides, the capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin and promote iron exchange between transferrin molecules. These properties make it a very suitable compound for parenteral administration, iron delivery into circulation and incorporation into hemoglobin. |

|---|---|

Numéro CAS |

1332-96-3 |

Formule moléculaire |

C18H24Fe4O42P6 |

Poids moléculaire |

1321.6 g/mol |

Nom IUPAC |

hydron;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);phosphonato phosphate |

InChI |

InChI=1S/3C6H8O7.4Fe.3H4O7P2/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;3*1-8(2,3)7-9(4,5)6/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;3*(H2,1,2,3)(H2,4,5,6)/q;;;4*+3;;;/p-12 |

Clé InChI |

SXAWSYZURCZSDX-UHFFFAOYSA-B |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].C(P(=O)(O)O)P(=O)(O)O.[Na+].[Fe+3].[Fe+3] |

SMILES canonique |

[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |

Point d'ébullition |

309.6ºC at 760 mmHg |

Solubilité |

Soluble |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.